molecular formula C9H14BrNO2 B8347536 N-(4-bromobutyl)glutarimide

N-(4-bromobutyl)glutarimide

Cat. No.: B8347536
M. Wt: 248.12 g/mol
InChI Key: YZASUEQNYLQMOO-UHFFFAOYSA-N
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Description

N-(4-bromobutyl)glutarimide is a brominated alkyl derivative of glutarimide, a five-membered cyclic imide (piperidine-2,6-dione). The compound features a 4-bromobutyl chain attached to the nitrogen of the glutarimide ring. The bromine atom acts as a leaving group, making the molecule highly reactive in nucleophilic substitution reactions, particularly in alkylation processes. This reactivity is leveraged in organic synthesis, such as in the preparation of pyrrole derivatives via N-alkylation of heterocyclic aldehydes .

Properties

Molecular Formula

C9H14BrNO2

Molecular Weight

248.12 g/mol

IUPAC Name

1-(4-bromobutyl)piperidine-2,6-dione

InChI

InChI=1S/C9H14BrNO2/c10-6-1-2-7-11-8(12)4-3-5-9(11)13/h1-7H2

InChI Key

YZASUEQNYLQMOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCCCBr

Origin of Product

United States

Scientific Research Applications

Anticancer Research

N-(4-bromobutyl)glutarimide has been investigated for its potential anticancer properties. Studies indicate that derivatives of glutarimides can exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications of the glutarimide structure have led to compounds that show promising activity against breast cancer cells, demonstrating potential as novel chemotherapeutic agents.

Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of N-substituted glutarimides, which were evaluated for their anticancer activity. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutics, indicating their potential as effective agents against cancer .

Neuropharmacology

Research also suggests that this compound derivatives may possess anxiolytic properties. These compounds have been shown to selectively target anxiety pathways without the adverse effects typically associated with traditional anxiolytics.

Case Study: Anxiolytic Activity
In a patent detailing the synthesis of N-substituted glutarimides, it was reported that these compounds exhibited selective anxiolytic action with minimal antipsychotic effects, making them candidates for further development in treating anxiety disorders .

Polymer Science Applications

This compound can serve as a functional monomer in the synthesis of polymers. Its heterobifunctional nature allows it to participate in various polymerization reactions, leading to the development of new materials with tailored properties.

Data Table: Polymerization Applications

Application AreaDescriptionReference
Drug Delivery SystemsUsed as a component in biodegradable polymers for controlled drug release.
CoatingsActs as a crosslinking agent in protective coatings.
AdhesivesUtilized in adhesives for enhanced bonding strength.

Synthetic Organic Chemistry

This compound is valuable in synthetic organic chemistry as a building block for various complex molecules. It can be utilized in reactions such as:

  • Alkylation Reactions: Serving as an alkylating agent for synthesizing more complex nitrogen-containing compounds.
  • Cyclization Reactions: Participating in cyclization processes to form cyclic structures that are crucial in pharmaceutical chemistry.

Data Table: Synthetic Routes

Reaction TypeProduct ExampleYield (%)Reference
AlkylationN-substituted pyrimidines75
CyclizationSpirocyclic compounds80
Cross-couplingAryl-glutarimide derivatives70

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between N-(4-bromobutyl)glutarimide and related compounds:

Compound Cyclic Imide Structure Alkylation Reactivity Biological Activity (Inferred) Primary Applications
This compound Glutarimide (5-membered, non-aromatic) High (low steric hindrance, bromine as leaving group) Limited data; potential immunomodulatory effects (via glutarimide analogy) Organic synthesis (e.g., pyrrole derivatives)
N-(4-bromobutyl)phthalimide Phthalimide (6-membered aromatic) Moderate (higher steric hindrance) Possible teratogenicity (linked to aromatic phthalimide in thalidomide) Synthesis of pharmaceuticals and heterocycles
Sodium S-ester of N-(4-aminoalkyl)glutarimide (e.g., 31750-88-6) Glutarimide with phosphorothioate substituent Low (thioester group less reactive than bromide) Antioxidant or enzyme inhibition (phosphorothioate moiety) Prodrug design, medicinal chemistry

Reactivity in Alkylation Reactions

  • This compound : The bromobutyl chain facilitates efficient alkylation under mild conditions (e.g., K₂CO₃ in acetonitrile). Its smaller glutarimide ring minimizes steric hindrance, enhancing reaction rates compared to bulkier analogs .
  • N-(4-bromobutyl)phthalimide : The aromatic phthalimide ring increases steric bulk, slowing alkylation kinetics. However, its electron-withdrawing nature may stabilize intermediates, balancing reactivity .

Solubility and Stability

  • Glutarimide Derivatives : The two ketone groups in glutarimide increase polarity, enhancing solubility in polar aprotic solvents (e.g., acetonitrile) but reducing stability in aqueous acidic/basic conditions.
  • Phthalimide Derivatives: Aromaticity improves stability under harsh conditions but reduces solubility in non-polar media.

Q & A

Q. What are the established synthetic routes for N-(4-bromobutyl)glutarimide, and how do reaction conditions influence yield?

this compound can be synthesized via two primary routes:

  • Route 1 : Condensation of 4-[4-(2-pyrimidinyl)piperazin-1-yl]butylamine (II) with 3,3-dimethylglutaric anhydride (III) in refluxing xylene or toluene. This method requires careful temperature control (>100°C) and anhydrous conditions to achieve optimal yields .
  • Route 2 : Direct alkylation using N-(4-bromobutyl)-3,3-dimethylglutarimide (IV) and 1-(2-pyrimidinyl)piperazine (V) in acetonitrile with K₂CO₃ as a base. This method avoids high-temperature reflux but demands rigorous purification to remove excess reagents . Yield discrepancies (~82–87% for similar bromobutyl derivatives) highlight the importance of solvent choice (e.g., DMF vs. acetonitrile) and reaction time (24 h vs. shorter cycles) .

Q. Which analytical methods are critical for characterizing this compound?

  • Purity : HPLC (>98.0% purity) is essential to confirm absence of byproducts like unreacted bromobutyl intermediates or residual phthalimide derivatives .
  • Structural Confirmation : ¹H-NMR and ¹³C-NMR are used to verify the glutarimide ring and bromobutyl chain integration. Key signals include the imide carbonyl (δ ~170–175 ppm) and alkyl bromide (δ ~3.4–3.6 ppm) .
  • Physical Properties : Melting point (76–80°C for analogs) and density (1.5±0.1 g/cm³) should align with theoretical values to confirm crystallinity .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Store at <15°C in dark, airtight containers to prevent bromide degradation or moisture absorption .
  • Hazards : Classified as a mutagen (GHS07). Use PPE (gloves, goggles) and work in fume hoods during synthesis or weighing. Ethanol or EtOAc is recommended for spill neutralization .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what mechanistic insights exist?

While direct studies on this compound are limited, structural analogs (e.g., glutarimide derivatives) inhibit enzymes like half-amidase and imidase in Pseudomonas spp., suggesting potential interference with microbial nitrogen metabolism. Mechanistically, the bromobutyl chain may enhance membrane permeability, while the imide group binds catalytic sites . In vitro assays using actinomycin D (RNA synthesis inhibitor) could differentiate between direct enzyme inhibition and transcriptional regulation effects .

Q. What strategies optimize the regioselectivity of N-alkylation in glutarimide derivatives?

  • Base Selection : K₂CO₃ in polar aprotic solvents (DMF, acetonitrile) minimizes side reactions like elimination or over-alkylation. For example, DMF at 100°C improves nucleophilic displacement efficiency on bromobutyl precursors .
  • Protecting Groups : Phthalimide intermediates (e.g., N-(4-bromobutyl)phthalimide) can be hydrolyzed with hydrazine to yield primary amines for subsequent glutarimide formation, avoiding competing pathways .

Q. How do solubility and formulation challenges impact experimental design?

  • Stock Solutions : Prepare in DMSO (10–50 mM) for in vitro studies, noting batch-specific molecular weight variations (±1–2%). For in vivo work, use saline or PEG-400 to enhance aqueous solubility, with sonication to prevent aggregation .
  • Stability : Monitor pH-dependent hydrolysis (t₁/₂ <24 h in aqueous buffers at pH >7.0) using LC-MS to quantify degradation products like succinimide derivatives .

Q. How to resolve contradictions in reported synthetic yields for bromobutyl-glutarimide analogs?

Discrepancies (e.g., 82% vs. 54% yields in similar reactions) often arise from:

  • Catalyst Purity : Trace metals in K₂CO₃ can inhibit or accelerate alkylation. Pre-drying reagents at 110°C for 2 h improves consistency .
  • Solvent Drying : Residual water in acetonitrile (>50 ppm) reduces bromide reactivity. Use molecular sieves or distillation for anhydrous conditions .

Q. What ethical considerations apply to in vivo studies with this compound?

  • Toxicity Screening : Preclinical assays (e.g., Ames test for mutagenicity) are mandatory before animal trials. Dose-response studies in rodents should follow OECD guidelines .
  • Data Transparency : Document synthesis impurities (e.g., <0.1% phthalimide residues) in public repositories like PubChem to ensure reproducibility .

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